molecular formula C7H4BrClO2 B058262 2-Bromo-6-chlorobenzoic acid CAS No. 93224-85-2

2-Bromo-6-chlorobenzoic acid

Cat. No.: B058262
CAS No.: 93224-85-2
M. Wt: 235.46 g/mol
InChI Key: URGXUQODOUMRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a suitable catalyst in an organic solvent. The reaction conditions are generally mild, and the process yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process starts with 2-chlorobenzoic acid, which is mixed with bromine and a catalyst in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted benzoic acids .

Scientific Research Applications

Organic Synthesis

2-Bromo-6-chlorobenzoic acid is widely utilized as an intermediate in organic synthesis. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.
  • Suzuki-Miyaura Coupling Reactions : This reaction is instrumental in forming carbon-carbon bonds, leading to the synthesis of biaryl compounds.
  • Reduction Reactions : It can be reduced to form different derivatives depending on the reducing agents used.

Pharmaceuticals

The compound plays a crucial role as an intermediate in the production of several pharmaceutical agents, particularly:

  • Anti-inflammatory Agents : It is involved in synthesizing compounds that exhibit anti-inflammatory properties.
  • Antiviral Agents : The compound has been explored for its potential in developing antiviral medications.

Agrochemicals

In agrochemical applications, this compound is used in synthesizing herbicides and pesticides. Its structural properties contribute to the effectiveness of these agrochemicals.

Material Science

The compound is also applied in material science for developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated promising activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential for developing new antimicrobial agents based on this compound's unique mechanism of action that inhibits bacterial cell wall synthesis .

Case Study 2: Cytotoxicity and Cancer Research

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value around 25 µM. The mechanism involves apoptosis induction via the mitochondrial pathway, evidenced by increased caspase-3 activity and altered expression of pro-apoptotic and anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-3-chlorobenzoic acid

Uniqueness

2-Bromo-6-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties .

Biological Activity

2-Bromo-6-chlorobenzoic acid (CAS Number: 93224-85-2) is an aromatic compound that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C7_7H4_4BrClO2_2
  • Molecular Weight : 235.46 g/mol
  • Appearance : White to orange to green powder or crystal
  • Melting Point : 144.0 - 151.0 °C
  • Purity : ≥97.5% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and chlorine substituents enhances its lipophilicity, allowing for better cell membrane penetration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogenic microorganisms:

  • Bacterial Activity : The compound has demonstrated significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating its potential as an antibacterial agent .
  • Antifungal Activity : It has shown antifungal properties against species such as Candida albicans, with MIC values suggesting effectiveness similar to established antifungal treatments .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Study :
    • A study evaluated the antibacterial activity of various halogenated benzoic acids, including this compound. Results showed effective inhibition against MRSA strains with MIC values ranging from 15.625 to 62.5 μM .
  • Antifungal Activity Assessment :
    • In another study, the antifungal efficacy of the compound was tested against Candida species, revealing MIC values that suggest it could be a viable alternative or adjunct to current antifungal therapies .

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

Activity TypeTarget OrganismsMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5
AntifungalCandida albicans6.5
Anti-inflammatoryPro-inflammatory cytokinesN/A

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial for its therapeutic application. The compound is classified as causing skin and eye irritation upon contact, necessitating careful handling in laboratory settings . Further toxicological studies are required to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-chlorobenzoic acid with high regioselectivity?

  • Methodological Answer : The compound is typically synthesized via halogenation of substituted benzoic acids. For example, bromination of 2-chlorobenzoic acid using bromine in acetic acid under controlled temperature (40–60°C) achieves regioselectivity at the ortho position. Alternatively, cross-coupling reactions (e.g., Suzuki coupling) using precursors like 2-bromo-6-chlorophenylboronic acid (CAS 1107580-65-3) and carbon monoxide can yield the target compound . Purification via recrystallization in ethanol/water mixtures (melting point 148–150°C ) ensures high purity.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>98% ).
  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns: the aromatic protons adjacent to electron-withdrawing groups (Br, Cl) show deshielding (δ 7.5–8.5 ppm) .
  • FT-IR to verify carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O peaks (~1680 cm⁻¹) .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (70:30 v/v) are optimal due to the compound’s moderate solubility in ethanol and low solubility in cold water. Gradual cooling from 80°C to 4°C yields needle-like crystals. Melting point consistency (148–150°C ) confirms purity. Avoid DMSO or DMF for crystallization due to high boiling points.

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing higher electron density at the carboxylic acid group, which directs nucleophilic attacks . Experimental validation via Heck or Ullmann reactions with aryl halides can assess reactivity trends .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from impurities or dynamic effects (e.g., rotameric equilibria). Strategies include:

  • Variable-temperature NMR to identify rotational barriers in the carboxylic acid group.
  • 2D NMR (COSY, HSQC) to confirm coupling between adjacent protons.
  • Computational simulations (e.g., Gaussian) to predict splitting patterns and compare with experimental data .

Q. What strategies differentiate this compound’s reactivity from its structural analogs (e.g., 5-bromo-2-chlorobenzoic acid)?

  • Methodological Answer : Comparative kinetic studies under identical conditions (e.g., esterification rates with methanol/H₂SO₄) reveal steric and electronic differences. For example, the ortho bromo group in 2-bromo-6-chloro derivatives increases steric hindrance, slowing esterification compared to meta-substituted analogs . X-ray crystallography can further analyze bond angles and intermolecular interactions influencing reactivity .

Properties

IUPAC Name

2-bromo-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXUQODOUMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275018
Record name 2-bromo-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93224-85-2
Record name 93224-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 500 mg of 3-bromochlorobenzen and 3 ml of tetrahydrofuran was cooled down to −78° C. and 1.3 ml of 2.0M lithium diisopropylamide heptane/tetrahydrofuran/ethylbenzene was added. After stirring it for 2 hours, the mixture was put into dry ice and washed and extracted as described in Referencial Example 1 to obtain a crude material. The crude material was washed with a mixed solvent of hexane-ethyl acetate to obtain the said compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide heptane tetrahydrofuran ethylbenzene
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 500 mg of 3-bromochlorobenzen and 3 ml of tetrahydrofuran was cooled down to −78° C. and 1.3 ml of 2.0M lithiumdiisopropylamide heptane/tetrahydrofuran/ethylbenzene was added. After stirring it for 2 hours, the mixture was put into dry ice and washed and extracted as described in Referencial Example 1 to obtain a crude material. The crude material was washed with a mixed solvent of hexane-ethyl acetate to obtain the said compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithiumdiisopropylamide heptane tetrahydrofuran ethylbenzene
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chlorobenzoic acid
Reactant of Route 2
2-Bromo-6-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-chlorobenzoic acid
Reactant of Route 6
2-Bromo-6-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.